1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

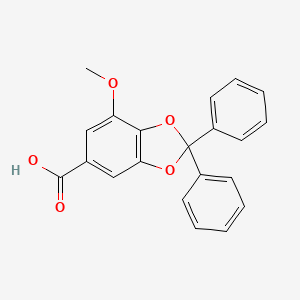

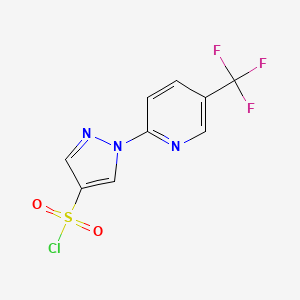

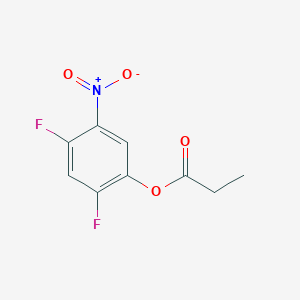

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5ClF3N3O2S and its molecular weight is 311.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride has been used in various catalysis and synthesis processes. For instance, a study by Moosavi-Zare et al. (2013) describes the use of a related compound, 1-sulfopyridinium chloride, as an efficient catalyst in the synthesis of bis(pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction (Moosavi-Zare et al., 2013). Similarly, Kornienko et al. (2014) investigated the reactions of related sulfonyl chlorides with amino-pyrazoles, leading to new heterocyclic systems (Kornienko et al., 2014).

Materials Science

In materials science, Liu et al. (2013) synthesized new soluble fluorinated polyamides containing pyridine and sulfone moieties using a diamine that includes a pyridine and trifluoromethylphenyl group, demonstrating its utility in creating high-performance polymers (Liu et al., 2013).

Medicinal Chemistry

The compound has been used in medicinal chemistry for the synthesis of heterocyclic sulfonamides and sulfonyl fluorides. A study by Tucker et al. (2015) describes the synthesis of pyrazole-4-sulfonamides using a sulfur-functionalized aminoacrolein derivative, demonstrating the compound's relevance in developing medicinal chemistry tools (Tucker et al., 2015).

Antimicrobial Research

El-Emary et al. (2002) conducted research on the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the potential biological activity of related compounds (El-Emary et al., 2002).

Photophysical Properties

Huang et al. (2013) studied Pt(II) complexes with pyridinyl pyrazolate chelates, including trifluoromethyl pyrazole ligands, to explore their photophysical properties, demonstrating applications in organic light emitting diodes (OLEDs) (Huang et al., 2013).

Mechanism of Action

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets by inhibiting electron transport, which is a crucial process in cellular respiration . This inhibition could lead to significant changes in the cell, including energy production disruption.

Biochemical Pathways

Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound might affect pathways related to cellular respiration and energy production . The downstream effects of such inhibition could include decreased ATP production and potential disruption of other cellular processes dependent on this energy source.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might disrupt cellular respiration, leading to decreased energy production within the cell . This could potentially affect various cellular processes, leading to cell death or growth inhibition.

Biochemical Analysis

Biochemical Properties

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth . The compound’s ability to inhibit specific enzymes without affecting human orthologues highlights its potential as a selective biochemical tool.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to possess cytotoxic activity and can bind with DNA molecules . This binding can lead to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit bacterial phosphopantetheinyl transferase is a prime example of its molecular mechanism . This inhibition disrupts the enzyme’s function, leading to a decrease in bacterial cell viability and growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels . The compound’s influence on these pathways can have significant implications for its biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization . Understanding these interactions is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its effectiveness in biochemical applications.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O2S/c10-19(17,18)7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLAYCACGRQPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594764 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006441-36-6 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)